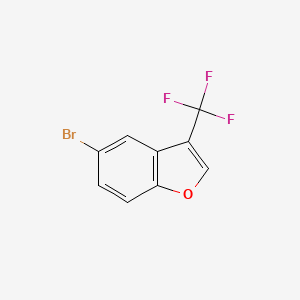

5-Bromo-3-(trifluoromethyl)benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-(trifluoromethyl)benzofuran is a useful research chemical with the molecular formula C9H4BrF3O and a molecular weight of 265.03 . It is a benzofuran derivative, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran core with bromo and trifluoromethyl substituents . The InChI Key for this compound is QIIPMJZYFOXQEX-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, benzofuran compounds in general can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.03 and a molecular formula of C9H4BrF3O . Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

- 5-Bromo-3-(trifluoromethyl)benzofuran is involved in the synthesis and characterization of benzofuran aryl ureas and carbamates, which have been evaluated for antimicrobial activities. The process includes various organic synthesis techniques, demonstrating the compound's utility in creating biologically active substances (Kumari et al., 2019).

Applications in Chemical Reactions

- The compound plays a role in CuI-catalyzed coupling reactions in organic chemistry, particularly in the creation of 2,3-disubstituted benzofurans. This showcases its relevance in facilitating complex chemical transformations (Lu et al., 2007).

Spectroscopic Studies

- This compound is subject to detailed spectroscopic investigations, including FT-IR, FT-Raman, NMR, and UV-Vis studies. These studies are crucial for understanding the molecular structure and properties of the compound (Khemalapure et al., 2019).

Investigation of Electrophilic Bromination

- Research into the electrophilic bromination of benzofuran and its derivatives provides insight into the reaction mechanisms and electronic effects in such systems, where this compound can be a potential derivative under study (Okuyama et al., 1974).

Synthesis of Bioactive Compounds

- The compound has been used in the synthesis of various bioactive compounds, demonstrating its versatility in the creation of pharmaceuticals and other active molecules. This includes the synthesis of compounds with potential antimicrobial activities (Sanjeeva et al., 2021).

Antitumor Studies

- Some benzofuran derivatives, possibly including this compound, have been synthesized and evaluated for antitumor activities. These studies highlight the compound's potential in the development of cancer treatment agents (Othman et al., 2013).

Safety and Hazards

Future Directions

Benzofuran compounds, including 5-Bromo-3-(trifluoromethyl)benzofuran, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Mechanism of Action

Target of Action

5-Bromo-3-(trifluoromethyl)benzofuran is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds, in general, are known to interact with their targets leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways leading to their downstream effects .

Result of Action

Benzofuran compounds, in general, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIPMJZYFOXQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide](/img/structure/B2580974.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2580983.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)

![3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2580989.png)

![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)

![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2580992.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2580993.png)